molecular formula C6H5N3O3S B11902794 1h-Imidazo[4,5-b]pyridine-6-sulfonic acid CAS No. 91160-06-4

1h-Imidazo[4,5-b]pyridine-6-sulfonic acid

Cat. No.: B11902794
CAS No.: 91160-06-4
M. Wt: 199.19 g/mol
InChI Key: UQTVQJWEUXMWOS-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyridine-6-sulfonic acid is a heterocyclic compound that belongs to the imidazopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazo[4,5-b]pyridine-6-sulfonic acid typically involves the construction of the imidazole and pyridine rings followed by the introduction of the sulfonic acid group. One common method involves the cyclization of 2,3-diaminopyridine with a suitable carbonyl compound, such as formaldehyde, to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes, where the compound is synthesized in bulk using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-b]pyridine-6-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under specific pH conditions.

Major Products Formed:

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of reduced imidazopyridine derivatives.

    Substitution: Formation of substituted imidazopyridine derivatives with various functional groups.

Scientific Research Applications

1H-Imidazo[4,5-b]pyridine-6-sulfonic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-imidazo[4,5-b]pyridine-6-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of various biological pathways, depending on its structural modifications and functional groups. For example, certain derivatives of imidazopyridine have been shown to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .

Comparison with Similar Compounds

1H-Imidazo[4,5-b]pyridine-6-sulfonic acid can be compared with other similar compounds, such as:

    1H-Imidazo[1,2-a]pyridine: Another imidazopyridine derivative with different ring fusion and electronic properties.

    1H-Imidazo[4,5-c]pyridine: A compound with a similar structure but different substitution patterns and reactivity.

    1H-Imidazo[4,5-b]pyridine-5-sulfonic acid: A closely related compound with the sulfonic acid group at a different position, leading to variations in chemical behavior and applications.

The uniqueness of this compound lies in its specific ring fusion and the position of the sulfonic acid group, which confer distinct electronic properties and reactivity compared to other imidazopyridine derivatives .

Properties

CAS No.

91160-06-4

Molecular Formula

C6H5N3O3S

Molecular Weight

199.19 g/mol

IUPAC Name

1H-imidazo[4,5-b]pyridine-6-sulfonic acid

InChI

InChI=1S/C6H5N3O3S/c10-13(11,12)4-1-5-6(7-2-4)9-3-8-5/h1-3H,(H,7,8,9)(H,10,11,12)

InChI Key

UQTVQJWEUXMWOS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC=N2)S(=O)(=O)O

Origin of Product

United States

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